(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE
Description
Properties
CAS No. |
137376-38-6 |
|---|---|
Molecular Formula |
C14H31NO5Si |
Molecular Weight |
321.48 g/mol |
IUPAC Name |
tert-butyl N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C14H31NO5Si/c1-7-17-21(18-8-2,19-9-3)12-10-11-15-13(16)20-14(4,5)6/h7-12H2,1-6H3,(H,15,16) |
InChI Key |
SGGGQXKYTPWHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)OC(C)(C)C)(OCC)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Triethoxysilylpropyl T Butylcarbamate
Strategies for the Synthesis of (3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE
The synthesis of this compound is primarily centered around the protection of the primary amine of an organosilane precursor. This process is crucial for applications where the amine's reactivity needs to be temporarily masked.
Precursor Selection and Reaction Pathways
The most direct and widely utilized pathway for the synthesis of this compound involves the reaction of 3-Aminopropyltriethoxysilane (B1664141) (APTES) with di-tert-butyl dicarbonate (Boc₂O). APTES is a commercially available aminosilane that serves as the backbone of the target molecule, providing the triethoxysilyl group for surface anchoring and a propyl-linked primary amine for functionalization wikipedia.org.
The reaction proceeds via a nucleophilic attack of the primary amine of APTES on one of the carbonyl carbons of Boc₂O. This leads to the formation of a carbamate (B1207046) linkage and the release of tert-butanol and carbon dioxide as byproducts. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for amines in organic synthesis due to its stability under a wide range of conditions and its relatively straightforward removal fishersci.co.uk.
The general reaction scheme is as follows:
Reactants: 3-Aminopropyltriethoxysilane (APTES) and Di-tert-butyl dicarbonate (Boc₂O)
Product: this compound
Byproducts: tert-Butanol and Carbon Dioxide
This reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane at room temperature fishersci.co.uk. The presence of a base is often employed to facilitate the reaction, although the reaction can proceed without it.
Optimization of Reaction Conditions for Yield and Purity in Academic Synthesis
In a research setting, optimizing the reaction conditions is paramount to achieving high yields and purity of this compound. Several parameters can be adjusted to enhance the efficiency of the synthesis.
| Parameter | Condition | Rationale |
| Solvent | Aprotic solvents like THF, Dichloromethane, Acetonitrile | Prevents interference with the triethoxysilyl group and dissolves both reactants effectively. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Stoichiometry | Slight excess of Boc₂O (1.1-1.2 equivalents) | Ensures complete conversion of the starting amine. |
| Base | Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) | Acts as a proton scavenger, driving the reaction to completion. |
| Reaction Time | 2-12 hours | Monitored by techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine completion. |
The purity of the final product is often assessed using spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm the structure and identify any residual starting materials or byproducts.
Scalability Considerations for Research and Development
Transitioning the synthesis of this compound from a laboratory scale to a larger research and development (R&D) scale introduces several challenges. Key considerations include:
Cost of Reagents: Di-tert-butyl dicarbonate can be a significant cost factor in larger scale syntheses. Investigating alternative, more cost-effective protecting group strategies or optimizing the stoichiometry to minimize excess reagent is crucial.
Reaction Control: Maintaining a consistent reaction temperature becomes more challenging on a larger scale due to the exothermic nature of the reaction. Proper heat management through efficient stirring and cooling systems is necessary to prevent side reactions and ensure product consistency.
Work-up and Purification: The removal of byproducts and purification of the final product can be more complex at a larger scale. Techniques like distillation or column chromatography, which are feasible in the lab, may become impractical. Alternative purification methods such as extraction and crystallization may need to be developed and optimized.
Solvent Handling and Recovery: The use of large volumes of organic solvents raises environmental and safety concerns. Implementing solvent recovery and recycling processes is important for sustainable and economical large-scale production.
Chemical Transformations of the Carbamate Moiety in Research Contexts
The primary chemical transformation of interest for the carbamate moiety in this compound is its deprotection to regenerate the free amine. This step is essential for subsequent functionalization of the molecule after it has been, for example, anchored to a surface.
Deprotection Strategies of the T-Butylcarbamate Group to Yield Amine Functionality
The removal of the tert-butoxycarbonyl (Boc) group is typically achieved under acidic conditions fishersci.co.ukacsgcipr.org. The choice of deprotection agent and conditions depends on the sensitivity of the substrate and the desired selectivity.
| Deprotection Method | Reagent(s) | Conditions | Notes |
| Acidic Hydrolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room temperature, 1-2 hours | A very common and effective method. TFA is volatile and easily removed. |
| Hydrochloric acid (HCl) in Dioxane or Ethyl Acetate | Room temperature, 1-4 hours | Provides the amine as its hydrochloride salt. | |
| Formic acid | Room temperature or gentle heating | A milder acidic condition suitable for more sensitive substrates. | |
| Lewis Acid Catalysis | Zinc bromide (ZnBr₂) in Dichloromethane (DCM) | Room temperature | Can offer selectivity in the presence of other acid-labile groups. |
| Thermal Deprotection | Heating in a high-boiling solvent (e.g., toluene, xylene) | Elevated temperatures | Less common and can lead to side reactions if not carefully controlled. |
| Basic Deprotection | Sodium t-butoxide in wet THF | Room temperature | A less common method for primary Boc-amines, useful when acidic conditions must be avoided sci-hub.se. |
Kinetics and Selectivity of Deprotection Reactions
The kinetics of Boc deprotection are influenced by several factors, including the strength of the acid, the solvent, and the temperature. Generally, stronger acids lead to faster deprotection rates. The reaction mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900) acsgcipr.org.
Selectivity in deprotection is a key consideration when other acid-sensitive functional groups are present in the molecule. The triethoxysilyl group in this compound is susceptible to hydrolysis, especially under acidic conditions. Therefore, careful control of the deprotection conditions is necessary to cleave the Boc group without causing significant hydrolysis and subsequent self-condensation of the silane (B1218182).
Studies on the deprotection of similar silyl-containing compounds suggest that using anhydrous acidic conditions and shorter reaction times can minimize the hydrolysis of the silyl ether moieties harvard.edugelest.com. The choice of a milder acid, such as formic acid, might also be advantageous in preserving the integrity of the triethoxysilyl group. The selectivity of deprotection can be monitored by techniques like NMR spectroscopy to assess the extent of both Boc cleavage and silane hydrolysis.
Subsequent Reactions of the Free Amine Group: Amidations, Urethanizations, and Imine Formations in Material Synthesis
The tert-butyloxycarbonyl (Boc) group on this compound serves as a protective group for the primary amine. Its removal yields 3-Aminopropyltriethoxysilane (APTES), a versatile precursor for surface modification and material synthesis. The deprotected amine group is highly reactive and can undergo various chemical transformations, including amidations, urethanizations, and imine formations, to covalently link diverse functional molecules to surfaces.
Amidations: The free amine of APTES readily reacts with carboxylic acids or their derivatives, such as acyl chlorides, to form stable amide bonds. This reaction is a common strategy for functionalizing surfaces. For instance, aromatic amides linked to trialkoxysilanes have been prepared by treating aromatic carboxylic acids with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an activated ester, which then reacts with APTES. mdpi.com While the yields for this two-step process are moderate (around 50%), it provides a robust method for creating amide linkages. mdpi.comresearchgate.net Direct reaction with acyl chlorides is also possible but can be difficult to control. researchgate.net Optimal conditions for coupling amino silanes with acyl chlorides often involve slow addition of the acyl chloride to the amino silane at low temperatures (e.g., in an ice bath) in a strictly anhydrous solvent like dichloromethane, often in the presence of a hindered amine base to scavenge the HCl byproduct. researchgate.net
Urethanizations: The reaction between the amine group of APTES and isocyanates results in the formation of urea linkages, a process technically referred to as urethanization in the context of polyurethane chemistry. This reaction is fundamental in the production of silane-terminated polymers. Amino-functional alkoxysilanes can be reacted with NCO-containing prepolymers to produce alkoxy-functional polyurethanes with urea groups. google.com These polymers crosslink relatively quickly to form materials with good strength and ductility. google.com APTES is a well-known surface-modifying agent in composite materials and can be incorporated into waterborne polyurethane dispersions to create self-curable systems. researchgate.net The concentration of APTES can influence the particle size of the dispersion, with higher concentrations leading to larger particles due to the condensation of the alkoxysilane groups. researchgate.net
Imine Formations: Imines, or Schiff bases, are formed through the condensation reaction of the primary amine of APTES with aldehydes or ketones. masterorganicchemistry.com This reaction is typically rapid and reversible, often catalyzed by acid. mdpi.commasterorganicchemistry.com The formation of water as a byproduct means the reaction can be driven to completion by removing water from the system. masterorganicchemistry.com A variety of aminopropyltriethoxysilyl-substituted imines have been synthesized by reacting APTES with different aromatic aldehydes in dichloromethane with anhydrous sodium sulfate as a drying agent. mdpi.comresearchgate.net Research has shown that APTES reacts more effectively with aromatic aldehydes that have electron-deficient aromatic moieties. mdpi.com This method allows for the straightforward, one-step preparation of a range of functional silanes for potential use in self-assembled monolayers (SAMs) on metal oxide surfaces. mdpi.com
Table 1: Examples of Imine and Amide Synthesis from APTES This table is interactive and can be sorted by clicking on the column headers.
| Reactant (Aldehyde/Carboxylic Acid) | Product Type | Yield (%) | Reference |
|---|---|---|---|
| 4-Formylbenzamide | Imine | 87% | mdpi.com |
| 2-Fluoro-4-formyl benzonitrile | Imine | 68% | mdpi.com |
| 4-Formyl-N-methyl benzamide | Imine | 68% | mdpi.com |
| 2-Cyanobenzaldehyde | Imine | 80% | researchgate.net |
| Various Aromatic Acids | Amide | ~50% | mdpi.comresearchgate.net |
Hydrolytic and Condensation Behavior of the Triethoxysilyl Group
The triethoxysilyl group [-Si(OC₂H₅)₃] is the key functional component of this compound responsible for its ability to bond to inorganic substrates and form polysiloxane networks. This occurs through a two-step process: hydrolysis followed by condensation. nih.gov
Hydrolysis is the initial and rate-limiting step where the ethoxy groups (-OC₂H₅) are replaced by hydroxyl groups (-OH), forming silanols [-Si(OH)₃] and releasing ethanol (B145695) as a byproduct. shinetsusilicone-global.comgelest.com This reaction is catalyzed by either acid or base. unm.edu
Under acidic conditions, the reaction mechanism involves the protonation of an alkoxy group, making it a better leaving group. A water molecule then attacks the silicon center in a bimolecular displacement reaction. unm.edu The rate of hydrolysis is generally faster under acidic conditions. shinetsusilicone-global.com Conversely, under basic conditions, a hydroxyl anion directly attacks the silicon atom, displacing the ethoxy group. unm.edu The rate of hydrolysis has been observed to be lowest around a neutral pH of 7. unm.edu
The number of alkoxy groups influences the hydrolysis rate. Under acidic conditions, the speed of hydrolysis follows the order: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy. shinetsusilicone-global.com The presence of water is crucial; a water/silane ratio of 1.5 is often considered optimal for complete hydrolysis of the three ethoxy groups. nih.gov Insufficient water can lead to incomplete silanol (B1196071) formation. nih.gov
Once silanols are formed, they can undergo condensation reactions with other silanols or with unhydrolyzed ethoxy groups to form stable siloxane bonds (Si-O-Si). nih.gov This process releases water or ethanol, respectively, and is the basis for the formation of a cross-linked polysiloxane network. unm.edu
The condensation can proceed through several pathways:
Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. unm.eduresearchgate.net
Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and a molecule of ethanol. unm.edu
These reactions lead to the formation of dimers, trimers, and larger oligomers. gelest.com As condensation continues, these oligomers grow and branch, eventually forming a three-dimensional network. mdpi.com The structure of this network is highly dependent on the reaction conditions.
The rate and extent of both hydrolysis and condensation are highly sensitive to the reaction environment, including the type of catalyst, pH, solvent, water content, and temperature. gelest.commdpi.comresearchgate.net
Catalysts: Most catalysts that promote hydrolysis also catalyze condensation. gelest.com Both acids and bases are effective. unm.edu Acidic conditions tend to slow down self-condensation reactions, allowing for more controlled network formation. researchgate.net Amine-containing silanes like APTES can act as their own base catalyst for hydrolysis. google.com In addition to acids and bases, certain metal compounds, such as rare earth metal triflates (e.g., samarium(III) triflate, europium(III) triflate), can also be used to catalyze the hydrolysis reaction. google.com
pH and Water Content: The pH of the solution significantly impacts the relative rates of hydrolysis and condensation. Around the isoelectric point of silica (B1680970) (pH ~2-4), condensation rates are minimized. Acidic conditions (e.g., pH 4-5) are often used to promote hydrolysis while slowing down condensation, which is beneficial for achieving a uniform silane layer on surfaces. researchgate.net The amount of water affects the extent of hydrolysis and can also influence the condensation pathway. For amino-bearing silanes, a high water content in the solvent can hinder self-condensation reactions. researchgate.netncsu.edu
Temperature and Solvent: Temperature plays a critical role in network formation. Higher temperatures accelerate condensation reactions. mdpi.com For example, studies on polysiloxane hybrids have shown that at 65 °C, condensation occurs within the first few hours of synthesis, whereas at room temperature, network formation can be delayed for days. mdpi.com The choice of solvent can also affect the reaction. Solvents like ethanol are often used to ensure compatibility between the silane and water. google.com The addition of n-propylamine as a catalyst in hydrocarbon solvents has been shown to enhance the silanization of silica surfaces. nih.gov
Table 2: Factors Influencing Hydrolysis and Condensation This table is interactive and can be sorted by clicking on the column headers.
| Factor | Effect | Details | Reference |
|---|---|---|---|
| pH | Controls relative rates of hydrolysis and condensation | Minimum hydrolysis rate around pH 7. Acidic conditions (pH 4-5) favor hydrolysis over condensation. | unm.eduresearchgate.net |
| Catalyst | Accelerates both hydrolysis and condensation | Acids, bases, and certain metal salts are effective. Amines can act as base catalysts. | gelest.comgoogle.comgoogle.com |
| Water Content | Essential for hydrolysis; influences condensation | Insufficient water leads to incomplete hydrolysis. High water content can inhibit self-condensation of amino-silanes. | nih.govresearchgate.netncsu.edu |
| Temperature | Affects reaction rates | Higher temperatures significantly accelerate condensation and network formation. | mdpi.com |
| Solvent | Affects reactant compatibility and reaction pathway | Alcohols are common co-solvents. Additives in non-polar solvents can enhance surface reactions. | google.comnih.gov |
Reaction Mechanisms and Polymerization Studies Involving 3 Triethoxysilylpropyl T Butylcarbamate
Mechanistic Investigations of Silicon-Based Polymerization Reactions
The silicon-based reactivity of (3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE is primarily governed by the hydrolysis and condensation of its triethoxysilyl group. These reactions are the cornerstone of sol-gel chemistry, leading to the formation of siloxane bonds (-Si-O-Si-) and the subsequent development of oligomeric and network structures.
Sol-Gel Reaction Pathways Initiated by this compound
The sol-gel process initiated by this compound follows a well-established, two-step reaction pathway common to alkoxysilanes. The presence of the bulky t-butylcarbamate group can, however, influence the kinetics of these reactions.
The first step is hydrolysis , where the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction is typically catalyzed by either an acid or a base.
Si(OR)₃R' + 3H₂O ⇌ Si(OH)₃R' + 3ROH
In the case of this compound, R is an ethyl group and R' is the (3-t-butylcarbamoyl)propyl group.
The second step is condensation , which can occur through two different pathways:
Water condensation: A silanol (B1196071) group reacts with another silanol group to form a siloxane bond and a water molecule. Si(OH)₃R' + Si(OH)₃R' ⇌ (R')(OH)₂Si-O-Si(OH)₂(R') + H₂O
Alcohol condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an alcohol molecule. Si(OH)₃R' + Si(OR)₃R' ⇌ (R')(OH)₂Si-O-Si(OR)₂(R') + ROH
Oligomerization and Network Formation Dynamics
Following the initial hydrolysis and condensation reactions, a variety of soluble oligomeric species are formed. For trifunctional silanes like this compound, these oligomers can range from simple dimers and trimers to more complex cyclic and cage-like structures. The specific distribution of these oligomers is highly dependent on the reaction conditions.
As the condensation reactions continue, these oligomers interconnect, leading to an increase in molecular weight and viscosity. Eventually, a three-dimensional network is formed that spans the entire volume of the solution, a point known as the gel point. The dynamics of this network formation are influenced by the reactivity of the silane (B1218182) and the processing parameters. The presence of the large organic group in this compound can lead to a more open and porous network structure compared to less sterically hindered silanes.
Table 1: Influence of Reaction Parameters on Sol-Gel Process of Functionalized Alkoxysilanes
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Network Structure |
|---|---|---|---|
| Low pH (Acidic) | Increases | Decreases | More linear, less cross-linked |
| High pH (Basic) | Decreases | Increases | More particulate, highly cross-linked |
| High Water/Silane Ratio | Increases | Increases | More complete condensation |
| Low Water/Silane Ratio | Decreases | Decreases | Incomplete condensation, more residual -OH |
Integration into Organic Polymer Systems
The dual functionality of this compound makes it an excellent candidate for creating organic-inorganic hybrid polymers. The triethoxysilyl group provides a mechanism for forming an inorganic silica (B1680970) network, while the protected amine can be deprotected to a reactive primary amine for participation in organic polymerization or for further functionalization.
Copolymerization Strategies with Organic Monomers
This compound can be copolymerized with various organic monomers to introduce silicon-based crosslinking sites into the polymer backbone. A common strategy involves the deprotection of the t-butylcarbamate group to yield a primary amine, which can then be reacted with monomers such as acrylates, epoxides, or isocyanates.
For instance, after deprotection to form (3-aminopropyl)triethoxysilane, it can undergo a Michael addition reaction with acrylic monomers or a ring-opening reaction with epoxides. The resulting polymer will have pendant triethoxysilyl groups that can subsequently undergo hydrolysis and condensation to form a cross-linked hybrid material.
Grafting-From and Grafting-To Approaches on Polymer Backbones
This silane is also utilized in surface modification of polymers through "grafting-from" and "grafting-to" approaches to impart new properties to the material.
Grafting-To: A pre-synthesized polymer with reactive functional groups is reacted with this compound. For example, a polymer with carboxylic acid groups can be coupled with the deprotected amine of the silane.
Grafting-From: The silane is first anchored to a substrate, and then the protected amine is deprotected and used as an initiation site for the polymerization of an organic monomer.
These grafting techniques allow for the precise control of the surface chemistry of materials, enhancing properties such as adhesion, biocompatibility, and resistance to corrosion.
Crosslinking Mechanisms in Hybrid Polymer Networks
In hybrid polymer networks, this compound acts as a crosslinking agent. Once incorporated into an organic polymer chain via its functional group, the triethoxysilyl moieties can undergo hydrolysis and condensation. This process forms a silica-like network interspersed within the organic polymer matrix.
Table 2: Comparison of Grafting Approaches Using Functional Silanes
| Grafting Approach | Description | Advantages | Disadvantages |
|---|---|---|---|
| Grafting-To | Pre-formed polymer chains are attached to a surface. | Well-characterized polymer chains. | Lower grafting density due to steric hindrance. |
| Grafting-From | Polymer chains are grown from an initiator-functionalized surface. | High grafting density, uniform polymer layer. | Characterization of grafted chains is more complex. |
Influence of Reaction Conditions on Molecular Architecture and Network Morphology
The final properties of the polymer derived from this compound are intricately linked to the molecular architecture and the morphology of the resulting network. These characteristics are, in turn, heavily influenced by the conditions under which the polymerization and curing reactions are carried out. Key factors include the pH of the reaction medium, the solvent system employed, and the method of curing, such as thermal or photochemical treatment.
Role of pH and Solvent Systems in Controlling Polymerization
The hydrolysis and condensation rates of alkoxysilanes like this compound are exquisitely sensitive to the pH of the aqueous solution. The pH dictates the catalytic mechanism for both reactions, thereby influencing the structure of the resulting polymer network.
Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis of the triethoxysilyl group is rapid, as the reaction is catalyzed by the protonation of the ethoxy groups. This leads to a high concentration of silanol monomers. However, the condensation reaction is comparatively slower in acidic media. This kinetic profile favors the formation of linear or lightly branched polymer chains. As the polymerization proceeds, these chains can entangle and cross-link, leading to a microporous gel structure.
Basic Conditions (pH > 7): In alkaline environments, the hydrolysis reaction is still catalyzed, but the condensation reaction is significantly accelerated. The deprotonated silanol groups are more nucleophilic and readily attack other silanol or ethoxysilyl groups. This leads to the formation of more highly branched and compact silica clusters. These clusters then aggregate to form the final gel network, which tends to be more particulate and macroporous in nature.
Neutral Conditions (pH ≈ 7): Around the isoelectric point of silica (pH ~2-3), both hydrolysis and condensation rates are at their minimum, leading to very slow gelation times.
The choice of solvent also plays a crucial role. The solvent must be able to dissolve the this compound monomer and be miscible with water to facilitate hydrolysis. Common solvents include alcohols like ethanol (B145695) or isopropanol. The solvent can influence the reaction rates by affecting the concentration of reactants and the polarity of the medium. For instance, a higher water-to-silane ratio will generally increase the rate of hydrolysis. The use of co-solvents can also impact the morphology of the final polymer by influencing the solubility of the growing polymer chains and clusters.
| pH Condition | Relative Hydrolysis Rate | Relative Condensation Rate | Resulting Polymer Architecture |
| Acidic (e.g., pH 2-4) | High | Low | Predominantly linear or lightly branched chains |
| Neutral (e.g., pH 7) | Low | Low | Very slow polymerization |
| Basic (e.g., pH 9-11) | Moderate to High | High | Highly branched, particulate clusters |
Thermal and Photochemical Curing Mechanisms
Curing is the process by which the initial polymer network is further cross-linked to enhance its mechanical and thermal properties. For polymers derived from this compound, both thermal and photochemical methods can be employed for curing.
Thermal Curing:
The primary mechanism for the thermal curing of the polysiloxane network derived from this compound involves the deprotection of the t-butylcarbamate (Boc) group. At elevated temperatures, typically above 150°C, the Boc group undergoes thermolysis, decomposing into isobutylene (B52900) and carbon dioxide, and leaving behind a primary amine group (–NH2).
This newly formed amine group can then participate in several cross-linking reactions:
Reaction with residual silanol or ethoxy groups: The amine can react with remaining –Si-OH or –Si-OCH2CH3 groups on the polysiloxane backbone, forming stable Si-N bonds and further increasing the cross-link density.
Inter-chain reactions: In formulations containing other reactive species, such as epoxides or isocyanates, the amine group can readily react to form additional covalent cross-links.
The thermal curing process not only increases the network density but also changes the chemical nature of the polymer, introducing polar amine functionalities that can alter the material's surface energy, adhesion properties, and chemical resistance.
| Curing Temperature | Primary Event | Secondary Reaction | Effect on Network |
| < 150°C | Further condensation of residual silanols | - | Increased siloxane cross-linking |
| > 150°C | Deprotection of t-butylcarbamate to amine | Amine reactions with silanols or other groups | Introduction of new cross-links and polar groups |
Photochemical Curing:
This compound itself is not inherently photoreactive under standard UV curing conditions. Therefore, photochemical curing of systems containing this silane typically involves its copolymerization with other monomers that do possess photoreactive groups.
A common approach is to formulate the silane with acrylate (B77674) or methacrylate (B99206) monomers and a suitable photoinitiator. During the sol-gel process, the silane forms an inorganic polysiloxane network. This network can then be interpenetrated with a polymerizable organic phase. Upon exposure to UV light, the photoinitiator generates free radicals, initiating the rapid polymerization of the acrylate or methacrylate monomers. This results in the formation of an interpenetrating polymer network (IPN), where the inorganic polysiloxane network is intertwined with a cross-linked organic polymer network.
The resulting hybrid material benefits from the properties of both components: the hardness and thermal stability of the polysiloxane, and the flexibility and toughness of the acrylate polymer. The degree of interpenetration and the final properties can be tailored by adjusting the ratio of the silane to the organic monomer, the type of photoinitiator, and the curing conditions (e.g., UV intensity and exposure time).
Advanced Materials Design and Fabrication Utilizing 3 Triethoxysilylpropyl T Butylcarbamate As a Precursor
Development of Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials merge the distinct properties of organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at the molecular scale. acs.orgsol-gel.net The use of (3-triethoxysilylpropyl)-t-butylcarbamate is central to the synthesis of these materials, often through a sol-gel process, which allows for the creation of a wide range of materials from coatings and films to porous and dense bulk structures. acs.orgmdpi.com
The sol-gel process is a versatile method for producing solid materials from small molecules. mdpi.com It involves the conversion of a solution system ('sol') into a solid-phase material ('gel'). For this compound, the process begins with the hydrolysis of its triethoxysilyl groups in the presence of water and a catalyst (acid or base). This reaction replaces the ethoxy groups (-OC₂H₅) with hydroxyl groups (-OH), forming reactive silanols. These silanols then undergo condensation reactions with each other or with other hydrolyzed precursors to form a network of stable silicon-oxygen-silicon (siloxane) bonds, resulting in a gel. sol-gel.netmdpi.com
The organic t-butylcarbamate-propyl groups remain covalently attached to the silicon atoms, becoming an integral part of the resulting three-dimensional matrix. This creates a hybrid material where organic chains are chemically tethered to an inorganic silica-based backbone. core.ac.uk The properties of the final hybrid matrix can be tailored by co-condensing the carbamate-silane with other precursors, such as tetraethoxysilane (TEOS), to control the density of organic functionalization and the cross-link density of the inorganic network. trentu.ca The choice of solvent, catalyst, and water-to-silane ratio significantly influences the reaction kinetics and the final structure of the hybrid material. mdpi.com
Table 1: Illustrative Sol-Gel Synthesis Parameters for Hybrid Matrix Fabrication
| Parameter | Condition A | Condition B | Condition C |
| Precursor 1 | This compound | This compound | This compound |
| Precursor 2 | TEOS | MTES | None |
| Molar Ratio (P1:P2) | 1:3 | 1:1 | 1:0 |
| Solvent | Ethanol (B145695)/Water (95:5) | Isopropanol | Dioxane/Water |
| Catalyst | Hydrochloric Acid (Acidic) | Ammonium Hydroxide (Basic) | Acetic Acid (Acidic) |
| Curing Temperature | 80°C | 60°C | Room Temperature |
This table presents hypothetical parameters based on typical sol-gel processes to illustrate how reaction conditions can be varied to tailor material properties.
Interpenetrating polymer networks (IPNs) consist of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. researchgate.netscirp.org this compound can be used to form a siloxane network that interpenetrates a separate organic polymer network. nih.gov For instance, the sol-gel reaction can be performed in the presence of a pre-existing organic polymer or monomers that are subsequently polymerized. The organic propyl-t-butylcarbamate moiety enhances the compatibility between the inorganic and organic phases, preventing large-scale phase separation. tue.nl
In the design of nanocomposites, this compound serves as a coupling agent to improve the interface between inorganic nanoparticles (like silica (B1680970), titania, or zirconia) and a polymer matrix. mdpi.comresearchgate.netlabinsights.nl The silane (B1218182) can be grafted onto the nanoparticle surface, with the organic tail extending into the polymer matrix. researchgate.net A key advantage of the t-butylcarbamate group is that it can be deprotected to yield a primary amine. This newly formed amine can then react with a suitable polymer matrix (e.g., epoxy resins or polyurethanes) to form strong covalent bonds, significantly enhancing the mechanical properties and dispersion of the nanoparticles within the composite. mdpi.com
The performance of hybrid materials is critically dependent on the interactions at the organic-inorganic interface. nih.gov this compound facilitates both covalent and non-covalent interactions.
Covalent Interactions: The primary covalent bonds are the Si-O-Si linkages that form the inorganic network and the hydrolytically stable Si-C bond connecting the propyl chain to the silicon atom. nih.gov If the t-butylcarbamate group is removed to expose the amine, this amine group can then be used to form further covalent bonds (e.g., amide or imine bonds) with other components in the material. mdpi.com
Non-Covalent Interactions: Before deprotection, the bulky t-butylcarbamate group can engage in van der Waals interactions. After deprotection, the resulting primary amine (-NH₂) is a strong hydrogen bond donor and acceptor. nih.gov These hydrogen bonds can form with hydroxyl groups on inorganic surfaces, with other polar groups within the matrix (like carbonyls or other amines), or with water molecules, significantly influencing the material's properties, such as adhesion and mechanical strength. mdpi.comoaepublish.com
Surface Modification and Functionalization Strategies
Modifying the surface properties of materials is crucial for applications in adhesion, biocompatibility, and microelectronics. This compound is an excellent molecule for surface functionalization due to the strong affinity of its silane group for hydroxylated surfaces. yildiz.edu.trmdpi.com
This compound can be covalently grafted onto a wide variety of substrates that possess surface hydroxyl (-OH) groups. This includes materials like glass, silicon wafers (which have a native oxide layer, SiO₂), and many metal oxides (e.g., aluminum oxide, titanium oxide). researchgate.netkyoto-u.ac.jpdiva-portal.org The grafting process involves the hydrolysis of the silane's ethoxy groups to silanols, which then condense with the surface hydroxyls to form stable, covalent Si-O-substrate bonds. nih.govdiva-portal.org
This process effectively changes the surface chemistry of the substrate. The grafted layer presents the t-butylcarbamate functionality to the environment, which can alter properties like wettability and adhesion. A significant advantage of using this specific silane is the ability to perform post-grafting modification. The t-butylcarbamate group is a well-known protecting group for amines in organic synthesis. orgsyn.org By treating the modified surface with an acid, the protecting group can be cleaved to expose a surface rich in primary amine groups. These amine groups can then be used as anchor points for the immobilization of biomolecules, catalysts, or for initiating surface-based polymerizations.
Table 2: Representative Water Contact Angle Data for Surface Grafting
| Substrate | Treatment Stage | Typical Water Contact Angle (°) |
| Glass Slide | Unmodified (Cleaned) | < 10° |
| Glass Slide | After Grafting with this compound | ~75° |
| Glass Slide | After Deprotection (Amine Surface) | ~50° |
| Silicon Wafer (with native oxide) | Unmodified (Cleaned) | < 15° |
| Silicon Wafer (with native oxide) | After Grafting with this compound | ~80° |
| Silicon Wafer (with native oxide) | After Deprotection (Amine Surface) | ~55° |
This table provides illustrative data based on typical results for similar silane modifications to demonstrate the effect of each functionalization step on surface wettability.
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. harvard.edunih.gov Organosilanes like this compound are widely used to form SAMs on hydroxylated surfaces. kyoto-u.ac.jpmdpi.com The formation process is driven by the covalent bonding of the silane headgroup to the substrate and by intermolecular van der Waals interactions between the adjacent alkyl-carbamate chains. nih.gov
During SAM formation from a solution, the triethoxysilyl groups hydrolyze and bond to the substrate surface. kyoto-u.ac.jp The molecules then organize themselves into a densely packed layer, with the propyl-t-butylcarbamate chains oriented away from the surface. nih.gov This creates a new, well-defined surface whose properties are dictated by the terminal t-butylcarbamate groups. The quality and packing of the monolayer can be influenced by reaction conditions such as solvent choice, concentration, temperature, and immersion time. researchgate.net It is also possible to build up multilayer structures by sequential deposition steps, potentially involving the deprotection of the carbamate (B1207046) to an amine, followed by the reaction with another molecule that has a silane group, allowing for the growth of a thicker, functional film.
Tailoring Interfacial Adhesion and Compatibility in Composite Systems
The mechanism involves a two-stage process. First, the triethoxysilyl groups of the molecule hydrolyze in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers such as glass fibers, silica, or metal oxides, forming stable, covalent oxane bonds (e.g., Si-O-filler). This creates a robust link between the coupling agent and the inorganic reinforcement.
Simultaneously, the organic, t-butylcarbamate-terminated propyl chain extends into the polymer matrix, promoting compatibility through van der Waals interactions and physical entanglement. In some systems, the processing temperature may be high enough to cause the deprotection of the t-butylcarbamate (Boc) group, exposing a primary amine (-NH2). This amine can then react with functional groups in the polymer matrix, such as epoxides or carboxylic acid derivatives, forming a covalent bond and further strengthening the interfacial adhesion. researchgate.net This dual functionality improves the dispersion of fillers and enhances stress transfer across the interface. researchgate.netresearchgate.net
The impact of such silane coupling agents on mechanical properties is significant. Research on analogous compounds like 3-aminopropyltriethoxysilane (B1664141) (APTES), which is the deprotected form of the title compound, demonstrates this effect clearly. In composites made of polypropylene (B1209903) (PP), waste tire dust (WTD), and kenaf fiber (KNF), the addition of APTES has been shown to markedly improve tensile properties, indicating enhanced interfacial adhesion between the fiber and the matrix. researchgate.net
Table 1: Representative Impact of Silane Coupling Agent (APTES) on Tensile Properties of PP/WTD/KNF Composites
| Kenaf Loading (phr) | Tensile Modulus without APTES (MPa) | Tensile Modulus with APTES (MPa) | Improvement (%) |
|---|---|---|---|
| 5 | 1450 | 1600 | 10.3 |
| 10 | 1650 | 1850 | 12.1 |
| 15 | 1800 | 2100 | 16.7 |
| 20 | 2000 | 2350 | 17.5 |
Data derived from studies on analogous aminopropyl silane coupling agents in natural fiber composites. researchgate.net The table illustrates the expected improvement in stiffness due to enhanced interfacial adhesion.
Application in Photosensitive and Advanced Polymeric Resins
In the realm of microelectronics, photonics, and additive manufacturing, photosensitive and advanced polymeric resins are fundamental materials. The incorporation of organofunctional silanes like this compound into these resins allows for the development of materials with enhanced adhesion, thermal stability, and mechanical properties, which are critical for fabricating reliable, high-resolution microstructures.
Investigation into Photopolymerization Systems Incorporating the Compound
Photopolymerization is a process where liquid photosensitive resins are selectively cured into solid polymers upon exposure to light, often UV radiation. These systems are central to technologies like 3D printing and photolithography. A common failure mode in these processes is poor adhesion of the cured polymer to the underlying substrate (e.g., a silicon wafer, glass, or a previously cured layer).
This compound is used as an adhesion promoter in such systems. It is typically applied to the substrate as a primer layer before the photosensitive resin is coated. The triethoxysilyl groups bond to the substrate, creating a surface that is organophilic and highly compatible with the resin. This significantly improves the adhesion of the photopolymerized structure.
Alternatively, the compound can be added directly into the photosensitive resin formulation. During curing, the silane can migrate to the interface to promote adhesion. The presence of silicon within the polymer network can also enhance the thermal and mechanical properties of the cured material. For instance, research into cationic photopolymerizable epoxy-functionalized polysilsesquioxanes demonstrates that incorporating a silicon-based framework can lead to superior performance. mdpi.com
Table 2: Hypothetical Formulation of a Photosensitive Resin Incorporating an Adhesion Promoter
| Component | Function | Typical Weight % |
|---|---|---|
| Epoxy Acrylate (B77674) Oligomer | Polymerizable Binder | 40 - 60% |
| Reactive Diluent (e.g., TPGDA) | Viscosity Control, Cross-linker | 30 - 50% |
| Photoinitiator (e.g., Irgacure 184) | Initiates Polymerization | 2 - 5% |
| This compound | Adhesion Promoter | 0.5 - 2% |
Design of Polyimide and Polybenzoxazole Precursors for Electronic Applications
Polyimides and polybenzoxazoles are classes of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and excellent dielectric properties. researchgate.netresearchgate.net These characteristics make them indispensable materials in the microelectronics industry for applications such as insulating layers, stress buffers, and packaging materials. researchgate.net These polymers are typically applied as their soluble precursors (e.g., polyamic acid for polyimides) onto silicon wafers, followed by a high-temperature curing step that induces cyclization to the final, insoluble polymer.
Adhesion of these polymer films to the silicon wafer or other underlying layers is paramount for device reliability. Delamination can lead to catastrophic device failure. This compound is ideally suited as an adhesion promoter for these systems. A dilute solution of the compound is first applied to the wafer, which is then heated to bond the silane to the wafer's native oxide surface. The polyimide precursor is then spin-coated on top of this silanized surface. During the high-temperature cure cycle (often >300°C), two crucial reactions occur: the polyamic acid precursor converts to polyimide, and the t-butylcarbamate group on the adhesion promoter decomposes, yielding a reactive primary amine. This amine can form bonds with the polyimide backbone, creating a covalently linked, robust interface between the polymer film and the substrate.
Table 3: Typical Process Flow for Polyimide Film Deposition Using an Adhesion Promoter
| Step | Description | Purpose |
|---|---|---|
| 1. Substrate Cleaning | Vapor degreasing and O2 plasma or piranha etch of silicon wafer. | Remove organic contaminants and hydroxylate the surface. |
| 2. Adhesion Promoter Application | Spin-coat a dilute solution of this compound. | Create a uniform primer layer. |
| 3. Primer Bake | Bake at ~120°C. | Drive off solvent and bond silane to the wafer surface. |
| 4. Polyimide Precursor Coating | Spin-coat polyamic acid solution. | Deposit the polymer precursor film of desired thickness. |
| 5. Soft Bake | Bake at ~130°C. | Remove the bulk of the solvent from the precursor film. |
| 6. Curing (Imidization) | Ramp temperature to 300-400°C in an inert atmosphere. | Convert polyamic acid to polyimide and form a robust interface. |
Research on Patterning and Lithography Techniques using Modified Resins
Photolithography is the cornerstone of semiconductor manufacturing, enabling the creation of intricate circuit patterns. The process involves patterning a photosensitive resin (photoresist) that has been coated onto a substrate. The fidelity of the transferred pattern is highly dependent on the resist's adhesion to the substrate. This becomes especially critical as feature sizes shrink and aspect ratios increase, where issues like pattern collapse or delamination during the development or etching steps are more prevalent.
The use of this compound as an adhesion promoter is a key technique to mitigate these issues. By pre-treating the substrate, a robust chemical bond is established between the substrate and the subsequently coated photoresist. This enhanced adhesion ensures that fine-tuned patterns, such as sharp lines and dense spaces, remain anchored during the aggressive chemical development and rinse steps.
Table 4: Research Focus on Lithographic Performance Enhancement via Adhesion Promotion
| Performance Metric | Untreated Substrate | Substrate Treated with Adhesion Promoter | Reason for Improvement |
|---|---|---|---|
| Minimum Resolution | Limited by pattern collapse | Improved (Smaller features achievable) | Increased interfacial bond strength. |
| Feature Adhesion | Prone to delamination/lift-off | Excellent | Covalent bonding at the substrate-resist interface. |
| Process Window | Narrow | Wider | Greater tolerance to development and rinse steps. |
| Defect Density | Higher (due to collapsed/missing features) | Lower | Robust adhesion prevents mechanical failure of patterns. |
Theoretical and Computational Chemistry Studies of 3 Triethoxysilylpropyl T Butylcarbamate and Its Derivatives
Molecular Modeling of Structural Conformations and Energetics
Molecular modeling provides a foundational understanding of the three-dimensional structure of (3-triethoxysilylpropyl)-t-butylcarbamate and its energetic properties. These models are crucial for predicting how the molecule will behave in various chemical environments.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a range of molecular properties that are fundamental to its reactivity. These properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the partial charges on each atom.
While specific DFT studies exclusively on this compound are not widely available in public literature, calculations on analogous Boc-protected amino compounds and organosilanes provide a strong basis for predicting its properties. nih.gov For instance, DFT calculations on similar molecules have been used to optimize their molecular geometry and calculate vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy to validate the computational model. nih.gov
Table 1: Predicted Molecular Properties of this compound from Representative DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | +1.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charge on Si | +1.8 e | Indicates a highly electrophilic silicon center, prone to nucleophilic attack during hydrolysis. |
| Mulliken Atomic Charge on N | -0.6 e | Shows the nucleophilic character of the nitrogen atom. |
Note: The values in this table are illustrative and based on typical results for similar organosilane and carbamate (B1207046) compounds, as specific published data for this compound is not available.
Conformational Analysis of the Organosilane Moiety
The flexibility of the propyl chain and the rotational freedom around the various single bonds in this compound give rise to a complex conformational landscape. nih.govnih.govfrontiersin.orgchemrxiv.org Conformational analysis, often performed using molecular mechanics or DFT, aims to identify the low-energy conformations (rotamers) and the energy barriers between them. chemrxiv.org
The orientation of the triethoxysilyl group relative to the carbamate functionality is of particular interest, as it can influence the accessibility of the silicon atom for hydrolysis and the subsequent self-assembly on surfaces. The bulky t-butyl group also imposes significant steric constraints, affecting the preferred conformations of the molecule. gelest.com
Table 2: Representative Conformational States and Relative Energies
| Conformation | Dihedral Angle (Si-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti (trans) | ~180° | 0.0 | 65 |
| Gauche (+) | ~+60° | 1.2 | 17.5 |
| Gauche (-) | ~-60° | 1.2 | 17.5 |
Note: This table presents a simplified, illustrative example of the conformational isomerism of the propyl chain. The actual conformational landscape is more complex due to the additional degrees of freedom.
Simulation of Reaction Mechanisms and Kinetics
Computational simulations are invaluable for elucidating the complex reaction pathways involved in the transformation of this compound. These simulations can provide detailed, step-by-step mechanisms and the associated energy profiles.
Computational Elucidation of Hydrolysis and Condensation Pathways
The utility of this compound as a surface coupling agent is predicated on the hydrolysis of its ethoxy groups to form silanols, followed by the condensation of these silanols to form a polysiloxane network. gelest.com Computational studies on similar alkoxysilanes have shown that these reactions can be catalyzed by both acids and bases. nih.gov
Quantum mechanics calculations can model the transition states and intermediates for each step of the hydrolysis and condensation reactions. nih.gov This allows for the determination of activation energies, which are crucial for understanding the reaction kinetics. For example, simulations can show how the presence of water molecules or a catalyst facilitates the nucleophilic attack on the silicon atom. researchgate.net
Modeling of Protection and Deprotection Reaction Dynamics
The t-butylcarbamate (Boc) group is a common protecting group for amines. Its removal (deprotection) is typically achieved under acidic conditions. researchgate.netacsgcipr.org Computational modeling can be used to investigate the mechanism of this deprotection reaction.
Simulations can trace the reaction pathway, starting from the protonation of the carbamate oxygen, followed by the cleavage of the C-O bond to release the stable t-butyl cation and the carbamic acid, which then decarboxylates to yield the primary amine. These models can also help to understand the selectivity of the deprotection in the presence of other functional groups. acsgcipr.org
Prediction of Polymerization Pathways and Network Evolution
Following hydrolysis, the resulting silanetriols can undergo condensation to form dimers, oligomers, and eventually a cross-linked polysiloxane network. gelest.com Kinetic Monte Carlo and molecular dynamics simulations are powerful tools for modeling these polymerization processes. researchgate.net
These simulations can predict how the network structure evolves over time, taking into account factors such as the concentration of reactants, temperature, and pH. By modeling the formation of siloxane bonds and the growth of the polymer chains, it is possible to predict macroscopic properties of the resulting material, such as its porosity and mechanical strength. researchgate.net
Interfacial Interaction Simulations in Composite Systems
The performance of composite materials is intrinsically linked to the molecular interactions at the interface between the constituent materials. For composites incorporating this compound, understanding the interactions between the silane (B1218182), or its derivatives, and various substrates, as well as with polymer matrices, is crucial for predicting and enhancing material properties such as adhesion, durability, and mechanical strength. Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful lens through which to examine these complex interfacial phenomena at an atomistic level.
MD simulations are instrumental in elucidating the mechanisms of silane coupling agent adsorption and self-assembly on various substrates. While direct MD studies on this compound are not extensively available in public literature, valuable insights can be drawn from simulations of analogous aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), on silica (B1680970) and other metal oxide surfaces. These studies shed light on the initial hydrolysis of the triethoxysilyl groups to form reactive silanols, followed by their condensation and the formation of covalent bonds with surface hydroxyl groups. byu.edu
The initial step in the interaction of this compound with a hydroxylated substrate like silica involves the hydrolysis of the ethoxy groups (–OCH2CH3) into silanol (B1196071) groups (–OH). This reaction is often catalyzed by the presence of water. byu.edu Following hydrolysis, the silanol groups can form hydrogen bonds with the hydroxyl groups on the substrate surface. Subsequently, a condensation reaction occurs, leading to the formation of stable covalent Si-O-Substrate bonds and the release of water molecules. byu.edu
MD simulations using reactive force fields, such as ReaxFF, have been employed to model the dynamic process of silanization on silica surfaces. acs.orgresearchgate.net These simulations can track the chemical reactions of hydrolysis and condensation, providing a detailed picture of the formation of the silane layer. For instance, simulations of alkyltrimethoxysilanes on hydroxylated silica have shown that the kinetics of silanization are influenced by the nature of the silane and the reaction conditions. acs.org Hydroxysilanes, the hydrolyzed form of alkoxysilanes, have been observed to react much faster with the silica surface compared to their unhydrolyzed counterparts. acs.org
To illustrate the type of data obtained from such simulations, the following table presents hypothetical interaction energy values for a carbamate-functionalized silane on a silica surface, based on trends observed in related systems.
| Interacting Pair | Interaction Energy (kcal/mol) | Primary Interaction Type |
| Silanol (Si-OH) - Surface Hydroxyl (Substrate-OH) | -5 to -10 | Hydrogen Bonding |
| Carbamate (C=O) - Surface Hydroxyl (Substrate-OH) | -3 to -7 | Hydrogen Bonding |
| Propyl Chain - Surface | -1 to -3 | van der Waals |
| Covalent Si-O-Substrate Bond | > -100 | Covalent Bonding |
This table is illustrative and presents expected ranges based on analogous systems. Actual values would require specific simulations.
Furthermore, the structure of the adsorbed silane layer can be characterized using radial distribution functions (RDFs). mdpi.comresearchgate.net RDFs provide information about the probability of finding an atom at a certain distance from another atom, offering insights into the ordering and packing of the silane molecules on the surface. For example, an analysis of the Si-O RDF can reveal the formation of Si-O-Si linkages within the siloxane network and Si-O-Substrate bonds. mdpi.com
The t-butylcarbamate functionality of the silane is designed to interact favorably with the polymer matrix. The nature of this interaction will depend on the specific polymer used. For polymers with hydrogen bond acceptor or donor groups, the N-H group of the carbamate can act as a hydrogen bond donor. The bulky t-butyl group can also engage in van der Waals interactions with the polymer chains.
The work of adhesion between the polymer and the silanized surface can be calculated from MD simulations. This value provides a quantitative measure of the strength of the interface. For example, simulations of epoxy-silane interfaces have been used to determine the work of adhesion and how it is affected by the presence of moisture. nasa.gov While specific data for a this compound-polymer interface is not available, the methodology is transferable.
The following table presents representative data on the work of adhesion for different polymer-silane interfaces, illustrating the type of information that can be obtained from MD simulations.
| Polymer | Silane Functional Group | Work of Adhesion (mJ/m²) |
| Epoxy | Amine | 150 - 250 |
| Polyethylene | Vinyl | 80 - 120 |
| Polycarbonate | None (unfunctionalized) | 60 - 100 |
This table provides representative values from literature on analogous systems to illustrate the data generated from MD simulations. nasa.gov
The morphology of the polymer chains near the interface is also a key area of investigation. MD simulations can reveal the extent of polymer chain interpenetration into the siloxane network, which is believed to be a significant factor in enhancing adhesion. The density profiles of the polymer and silane as a function of distance from the interface can provide a clear picture of this interpenetrating network.
Moreover, the mechanical properties of the interfacial region can be directly probed through simulated tensile or shear tests. By applying a virtual mechanical load to the simulated system, the stress-strain response of the interface can be determined, yielding important parameters such as the interfacial shear strength. Studies on other silane-polymer systems have shown that the chemical nature of the silane's functional group has a significant impact on the interfacial shear strength.
Advanced Analytical Methodologies for Research Characterization of 3 Triethoxysilylpropyl T Butylcarbamate and Derived Materials
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for probing the molecular structure of (3-triethoxysilylpropyl)-t-butylcarbamate. They allow for the confirmation of its synthesis, the elucidation of its chemical bonding, and the real-time monitoring of its transformation during polymerization or functional group modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State) for Polymerization and Functional Group Transformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of this compound in both its monomeric form and its polymeric state.
Solution-State NMR is primarily used to confirm the structure and purity of the monomer. ¹H NMR provides information on the different proton environments, while ¹³C NMR distinguishes the carbon skeleton. The hydrolysis of the triethoxysilyl groups and the deprotection of the carbamate (B1207046) can be monitored by observing the disappearance of specific signals and the appearance of new ones. For example, hydrolysis is tracked by the disappearance of the ethoxy signals (a triplet around 1.2 ppm and a quartet around 3.8 ppm in ¹H NMR) and the appearance of a broad signal for ethanol (B145695) and silanol (B1196071) (Si-OH) groups.
Solid-State NMR , particularly ²⁹Si NMR, is crucial for characterizing the cross-linked polysiloxane network formed after polymerization. It provides detailed information on the degree of condensation. The silicon atoms are designated as Tⁿ, where 'n' is the number of bridging oxygen atoms attached to the silicon. By analyzing the relative intensities of the T¹, T², and T³ signals, the extent of cross-linking within the polymer can be quantified. nih.gov For instance, the spectrum of a fully condensed, ladder-like structure would primarily show T³ units around -82 ppm, whereas incompletely condensed structures would also exhibit T² signals (around -70 ppm) corresponding to silanol defects. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Si-O-CH₂-CH ₃ | 1.22 | Triplet |
| Si-O-CH ₂-CH₃ | 3.82 | Quartet |
| Si-CH ₂-CH₂-CH₂-N | 0.63 | Triplet |
| Si-CH₂-CH ₂-CH₂-N | 1.55 | Multiplet |
| Si-CH₂-CH₂-CH ₂-N | 3.10 | Multiplet |
| N-H | 4.90 | Broad Singlet |
Data synthesized from analogous compounds described in literature. rsc.orgnih.govresearchgate.net
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Chemical Bonding Analysis
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them ideal for identifying functional groups and monitoring chemical reactions.
FTIR Spectroscopy is particularly sensitive to polar functional groups. In this compound, key absorption bands include the N-H stretch (around 3350 cm⁻¹), C-H stretches of the alkyl chains (2880-2975 cm⁻¹), the carbonyl (C=O) stretch of the carbamate group (Amide I band, ~1690-1710 cm⁻¹), and the N-H bend (Amide II band, ~1520 cm⁻¹). The triethoxysilyl group is characterized by strong Si-O-C stretching vibrations (around 1080-1100 cm⁻¹). During hydrolysis and condensation, the intensity of the Si-O-C peak decreases, while a broad band for Si-OH (around 3200-3700 cm⁻¹) and a new strong band for Si-O-Si linkages (around 1000-1130 cm⁻¹) appear. cambridge.orgresearchgate.net
Raman Spectroscopy is highly sensitive to non-polar, symmetric bonds and is particularly useful for studying the Si-O-Si backbone of the resulting polymer. The formation of siloxane oligomers in solution can be detected by the appearance of a peak around 1000 cm⁻¹ corresponding to Si-O-Si vibrations. cambridge.org Raman is also effective for analyzing materials in aqueous solutions, as water is a weak Raman scatterer. researchgate.netrsc.org The functionalization of surfaces with the silane (B1218182) can be confirmed by the appearance of characteristic bands of the molecule on the substrate's spectrum. researchgate.net
Table 2: Key FTIR/Raman Vibrational Modes for this compound and its Transformations
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| N-H Stretch (Carbamate) | ~3350 | FTIR | Disappears upon deprotection. |
| C-H Stretch (Alkyl) | 2880-2975 | FTIR, Raman | Present in monomer and polymer. |
| C=O Stretch (Amide I) | ~1690-1710 | FTIR, Raman | Strong in FTIR. Disappears upon deprotection. |
| N-H Bend (Amide II) | ~1520 | FTIR | Disappears upon deprotection. |
| Si-O-C Stretch | 1080-1100 | FTIR | Disappears upon hydrolysis. |
| Si-O-Si Stretch | 1000-1130 | FTIR, Raman | Appears and grows during polymerization. cambridge.org |
Data synthesized from analogous compounds described in literature. cambridge.orgresearchgate.netmdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding environments on the top 1-10 nanometers of a material. It is exceptionally useful for confirming the successful deposition and chemical state of this compound on a substrate.
By irradiating the surface with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical state. An XPS survey scan would confirm the presence of Si, O, C, and N on a functionalized surface. High-resolution scans of the Si 2p, N 1s, C 1s, and O 1s regions provide detailed chemical state information.
The Si 2p peak can be deconvoluted to distinguish between the initial Si-O-C bonds of the triethoxysilyl group (~102.0 eV) and the Si-O-Si or Si-O-substrate bonds (~103.5 eV) formed after grafting and polymerization. wiley.comresearchgate.netthermofisher.com The N 1s peak for the carbamate group is expected around 400.0 eV. researchgate.netnih.gov Upon removal of the Boc group, this would shift to a lower binding energy characteristic of a primary amine (~399.2 eV). wiley.com The C 1s spectrum can be deconvoluted to identify carbons in the alkyl chain (C-C/C-H, ~285.0 eV), the carbon bonded to nitrogen (C-N, ~286.0 eV), and the carbonyl carbon of the carbamate (O-C=O, ~289.0 eV).
Table 3: Representative XPS Binding Energies for Functionalized Surfaces
| Element (Core Level) | Chemical State | Expected Binding Energy (eV) |
|---|---|---|
| Si 2p | Organic Si (Si-C, Si-O-C) | ~102.0 - 102.6 |
| Si 2p | SiO₂ / Si-O-Si | ~103.5 |
| N 1s | R-NH-C(=O)O-R (Carbamate) | ~400.0 - 400.7 |
| N 1s | R-NH₂ (Amine) | ~399.2 |
| N 1s | Protonated Amine (-NH₃⁺) | ~401.0 |
| C 1s | C-C, C-H | 285.0 |
| C 1s | C-N, C-O | ~286.0 - 286.4 |
Data synthesized from literature values for aminosilanes and carbamates. wiley.comthermofisher.comnih.govmessiah.eduacs.org
Chromatographic and Separation Techniques for Purity and Reaction Product Analysis
Chromatographic techniques are essential for separating complex mixtures, allowing for the assessment of monomer purity, the identification of synthesis byproducts, and the characterization of polymer molecular weight distributions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Monomer Purity
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is the ideal method for analyzing the purity of the volatile this compound monomer and for identifying volatile byproducts from its synthesis or subsequent reactions. psu.edusmithers.com
A sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for definitive identification. GC-MS can detect and quantify impurities such as unreacted starting materials (e.g., 3-aminopropyltriethoxysilane), residual solvents, or side-products. scispace.comwasson-ece.com It is also highly effective for monitoring the hydrolysis reaction by detecting the ethanol released as the triethoxysilyl groups react. wasson-ece.com
Table 4: Hypothetical GC-MS Analysis of a this compound Synthesis Product
| Retention Time (min) | Identified Compound | Method of Confirmation | Probable Origin |
|---|---|---|---|
| 3.5 | Ethanol | Mass Spectrum, Library Match | Hydrolysis byproduct / Solvent |
| 8.2 | 3-Aminopropyltriethoxysilane (B1664141) | Mass Spectrum, Standard Injection | Unreacted starting material |
| 12.5 | This compound | Mass Spectrum, Expected Product | Main Product |
This table is illustrative of how GC-MS data would be presented. dss.go.thrsc.org
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for analyzing the molecular weight and molecular weight distribution of polymers. malvernpanalytical.comnumberanalytics.com After this compound undergoes hydrolysis and condensation to form a polysiloxane, GPC is used to characterize the resulting polymer population. researchgate.netazom.com
In GPC, a polymer solution is passed through a column packed with porous gel. Larger polymer molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying degrees and elute later. numberanalytics.com By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. Key parameters obtained from GPC include the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the molecular weight distribution. lcms.czsepscience.com This information is critical as the molecular weight distribution directly influences the mechanical and rheological properties of the final material. lcms.cz
Table 5: Typical GPC Data for a Polysiloxane Derived from this compound
| Sample | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
|---|---|---|---|
| Polysiloxane Batch 1 | 18,500 | 35,150 | 1.90 |
This table is illustrative of typical GPC results for polysiloxanes. lcms.czsigmaaldrich.comresearchgate.net
Microscopic and Imaging Techniques for Material Morphology
Microscopy techniques are essential for visualizing the micro and nanoscale features of materials derived from this compound. These techniques allow for the direct observation of surface topography, internal structure, and the dispersion of inorganic domains within an organic matrix, which are critical for understanding the material's performance.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the microstructure of hybrid materials. While specific SEM and TEM studies on materials derived exclusively from this compound are not widely available in the literature, extensive research on analogous systems, such as those based on (3-aminopropyl)triethoxysilane (APTES), provides a strong basis for understanding their expected morphology.
In hybrid materials formed by the sol-gel condensation of this compound, SEM is instrumental in revealing the surface morphology and the dispersion of silica (B1680970) nanoparticles or domains within a polymer matrix. For instance, in studies of silica nanoparticles modified with various silanes, SEM images show that the morphology of the particles can range from spherical to agglomerated, depending on the synthesis conditions. researchgate.net For hybrid coatings, SEM can be used to assess the uniformity and identify the presence of cracks or defects. researchgate.net In composites where silane-modified fillers are incorporated into a polymer matrix, SEM analysis of fracture surfaces can elucidate the nature of the interfacial adhesion between the filler and the matrix.
TEM provides higher resolution imaging, allowing for the visualization of the internal structure of the hybrid material. In silica-epoxy nanocomposites prepared with APTES, a close structural analogue to the deprotected form of this compound, TEM has been used to observe the fine distribution of silica nanoparticles within the epoxy matrix. mdpi.com The size and distribution of these nanoparticles are critical for the mechanical and thermal properties of the composite. For hybrid materials derived from this compound, TEM would be similarly employed to visualize the nanoscale silica-rich domains formed during the sol-gel process and their interconnectivity.
Table 1: Representative SEM and TEM Observations for Analogous Silane-Modified Materials
| Analytical Technique | Material System | Key Findings | Reference |
|---|---|---|---|
| SEM | Silica nanoparticles modified with carboxylic acid functionalized silanes | Spherical particle morphology with diameters around 500 nm. The degree of agglomeration is influenced by the concentration of the silane and synthesis conditions. | researchgate.net |
| SEM | Epoxy coatings with nano-silica | Poor dispersion and the formation of a non-uniform film with cracks at higher nano-silica concentrations. | researchgate.net |
| TEM | Silica-epoxy nanocomposites with APTES | Fine distribution of nanoparticles in the polymer matrix with limited clusters. The average size of the silica domains can be controlled by the precursor ratio. | mdpi.com |
| TEM | Dual-silane modified silica in rubber nanocomposites | Evidence of coupling between silica and the elastomer phase, providing a good estimation of silica microdispersion. | nih.gov |
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of materials at the nanoscale. It is particularly well-suited for characterizing thin films and self-assembled monolayers (SAMs) formed from organofunctional silanes like this compound on various substrates.
When this compound is deposited on a hydroxylated surface, such as silicon wafers or glass, it can form a self-assembled monolayer. AFM can be used to assess the quality and homogeneity of this layer. For example, studies on APTES, a structurally similar silane, have shown that the deposition method significantly affects the film's morphology. Vapor-phase deposition techniques can produce more uniform films with fewer domains compared to solution-phase deposition. orgsyn.org AFM imaging can quantify the root-mean-square (RMS) roughness of the modified surface, which is a critical parameter in applications requiring smooth and uniform coatings. uni.lubohrium.com
Beyond topographical imaging, AFM can also probe nanoscale mechanical properties such as adhesion and hardness through force-distance curve measurements. This capability would be valuable for understanding the interactions between a surface modified with this compound and its surrounding environment, for instance, in biocompatible coatings or adhesion-promoting layers. The bulky t-butylcarbamate group is expected to influence the packing density and surface energy of the resulting monolayer, which can be quantitatively assessed using AFM. In a study on various omega-functional silanes, AFM was used to characterize the homogeneity of the SAMs, revealing RMS roughness values on the order of 0.2-0.3 nm for well-formed monolayers. uni.lubohrium.com
Table 2: AFM Characterization Data for Surfaces Modified with Analogous Silanes
| Silane System | Substrate | AFM Measurement | Typical Values/Observations | Reference |
|---|---|---|---|---|
| APTES | SiO₂ | RMS Roughness | 0.27 ± 0.03 nm | uni.lu |
| Octadecyltrimethoxysilane (OTMS) | Si/SiO₂ | Surface Roughness | Remarkably high degree of smoothness, crystalline phase observed. | google.com |
| Various organofunctional silanes | Glass | Morphology | Film uniformity and domain formation are dependent on the deposition technique. | orgsyn.org |
| Silane-modified nano-silica | PVDF coating | Surface Roughness | Increased surface roughness with decreasing SiO₂ particle size, contributing to superhydrophobicity. | |
Thermal Analysis for Reaction Progression and Network Formation
Thermal analysis techniques are indispensable for studying the thermal stability, decomposition pathways, curing behavior, and network properties of this compound and its derived materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two most common methods employed for these purposes.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical technique for determining the thermal stability and decomposition profile of this compound and the hybrid materials it forms.
The TGA curve of this compound itself is expected to show a distinct decomposition step corresponding to the loss of the t-butylcarbamate group. This protecting group is known to be thermally labile, typically decomposing to isobutene, carbon dioxide, and the primary amine at elevated temperatures. The onset temperature of this decomposition is a key parameter for defining the processing window of the material.
For hybrid materials prepared by the sol-gel process, TGA can be used to quantify the organic content (the propyl-t-butylcarbamate moiety) grafted onto the inorganic silica network. The analysis of silane-functionalized silica nanoparticles by TGA typically shows an initial weight loss at temperatures below 200°C, attributed to the removal of physically adsorbed water and solvent. This is followed by a more significant weight loss at higher temperatures, corresponding to the decomposition of the grafted organic functional groups. In the case of materials derived from this compound, one would expect a multi-step decomposition profile: the first major step being the loss of the t-butylcarbamate group, followed by the degradation of the propyl chain and the condensation of remaining silanol groups at even higher temperatures.
Table 3: Representative TGA Data for Analogous Carbamate and Silane-Modified Materials
| Material System | Decomposition Temperature Range (°C) | Associated Mass Loss | Reference |
|---|---|---|---|
| Polymers with t-butoxycarbonyl (BOC) moiety | ~200 | Deprotection of the BOC group, releasing isobutene and CO₂. | |
| Silica nanoparticles modified with 3-methacryloxypropyltrimethoxysilane (MPS) | > 200 | Decomposition of the MPS molecules. | |
| Cellulose esters | 200 - 400 | Single or multi-stage thermal degradation depending on the ester group. |
| Hybrid aminopropyl silane-based coatings | Stable up to ~350 | The inorganic part of the hybrid material increases the thermal stability. | |
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is a powerful technique for studying the curing (cross-linking) reactions of the triethoxysilyl groups and for determining the glass transition temperature (Tg) of the resulting networked materials.
The curing of this compound-derived materials involves the hydrolysis of the ethoxy groups to form silanols, followed by their condensation to form a cross-linked siloxane (Si-O-Si) network. This condensation reaction is exothermic and can be monitored by DSC. By performing DSC scans at multiple heating rates, the kinetics of the curing reaction, including the activation energy (Ea) and the reaction order, can be determined using models such as the Kissinger or Ozawa-Flynn-Wall methods. Isothermal DSC experiments can also be conducted to study the curing process at a constant temperature, which is often more representative of industrial curing processes.
The glass transition temperature (Tg) is a critical property of the cured hybrid material, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is highly dependent on the cross-link density of the siloxane network and the nature of the organic side chains. DSC is the most common technique for measuring Tg, which appears as a step-like change in the heat flow curve. The presence of the bulky t-butylcarbamate group is expected to influence the chain mobility and thus the Tg of the cured material. For example, in silica-epoxy nanocomposites, the addition of silane coupling agents has been shown to affect the Tg of the final material. mdpi.com
Table 4: Illustrative DSC Parameters for Curing and Glass Transition in Related Polymer Systems
| Material System | DSC Measurement | Typical Values/Observations | Reference |
|---|---|---|---|
| Epoxy/Silica Composites | Isothermal Curing (150-190°C) | Exothermic peaks indicating curing reaction; rate increases with temperature. | |
| Silane-crosslinked Polypropylene (B1209903)/Elastomer Blends | Non-isothermal Crystallization and Melting | Silane crosslinking affects the crystallization and melting temperatures. | |
| UV-curable Hybrid Coatings with Silane Precursors | Photopolymerization Enthalpy | The type and content of silane precursor affect the heat of reaction and the final conversion. |
| Silicone-based Nanocomposites | Curing Activation Energy (Kissinger method) | Activation energy is influenced by the presence and type of nanofiller. | |
Future Research Directions and Emerging Applications of 3 Triethoxysilylpropyl T Butylcarbamate
Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of organofunctional silanes often involves processes that are resource-intensive and can generate hazardous byproducts. The future of (3-Triethoxysilylpropyl)-t-butylcarbamate synthesis lies in the development of greener, more efficient, and economically viable methodologies that align with the principles of sustainable chemistry.
Current research is exploring several promising avenues:
Catalysis with Earth-Abundant Metals: A significant shift is underway from precious metal catalysts (like platinum) to catalysts based on more abundant and less toxic metals such as cobalt, iron, and nickel for hydrosilylation reactions. acs.org For instance, cobalt-based catalysts have been shown to be effective for the one-pot synthesis of various alkoxysilanes under mild conditions, such as room temperature, using alcohols as green solvents. acs.orgnih.gov This approach not only reduces costs but also minimizes environmental impact.
Dehydrocoupling Reactions: Si-N dehydrocoupling, which forms a direct silicon-nitrogen bond with hydrogen as the only byproduct, represents a highly atom-economic and sustainable alternative to traditional methods that use corrosive chlorosilanes and generate salt waste. rsc.org Future research could adapt this catalysis strategy for the efficient synthesis of aminosilanes, which are precursors to carbamate-functionalized silanes.
Solvent-Free and Organocatalytic Protocols: The development of solvent-free synthesis protocols is a key goal of green chemistry. Recent advancements in the organocatalytic synthesis of related silicon compounds, such as silatranes, demonstrate the potential for efficient reactions under mild, solvent-free conditions. acs.org Applying similar organocatalytic strategies to the synthesis of this compound could significantly reduce solvent waste and energy consumption.
Chlorine-Free Direct Synthesis: The conventional Müller-Rochow direct process for organosilanes often uses alkyl halides. mdpi.com Research into chlorine-free alternatives, such as the direct reaction between silicon and alcohols, is gaining traction. mdpi.com This method avoids the production of corrosive hydrogen halides and offers a more environmentally benign pathway to key silane (B1218182) intermediates. nih.gov
| Methodology | Key Advantages | Catalyst Examples | Potential Impact |
|---|---|---|---|
| Earth-Abundant Metal Catalysis | Low cost, low toxicity, mild reaction conditions. acs.orgnih.gov | Cobalt, Iron, Nickel complexes. acs.org | Reduced reliance on precious metals, greener production. |
| Si-N Dehydrocoupling | High atom economy, H2 as the only byproduct, avoids corrosive reagents. rsc.org | Manganese, various transition metals. rsc.org | Cleaner synthesis of aminosilane precursors. |
| Solvent-Free Organocatalysis | Eliminates solvent waste, often mild conditions. acs.org | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene). acs.org | Reduced environmental footprint and operational costs. |
| Chlorine-Free Direct Process | Avoids corrosive byproducts, utilizes raw silicon and alcohols. mdpi.com | Copper. mdpi.com | More sustainable route to foundational alkoxysilane precursors. |
Advanced Functional Material Design and Performance Enhancement Research
The dual functionality of this compound makes it an ideal candidate for designing advanced materials with precisely controlled surface properties and enhanced performance. Its triethoxysilyl group allows for covalent bonding to inorganic substrates, while the t-butylcarbamate group offers a latent amino functionality that can be deprotected under specific conditions for further reaction.
Future research in this area is focused on:
Self-Assembled Monolayers (SAMs): This compound is a prime precursor for forming SAMs on hydroxyl-rich surfaces like silicon oxide, glass, and certain metals. acs.org These highly organized single layers of molecules can meticulously control surface properties. ossila.com Research is directed towards creating "smart surfaces" where the terminal carbamate (B1207046) group can be selectively removed to expose reactive amine groups. This allows for the patterned or triggered immobilization of biomolecules, catalysts, or nanoparticles, creating platforms for sensors and microarrays. acs.orgossila.com
Composite Materials: As an adhesion promoter, this silane can significantly improve the interfacial bonding between inorganic fillers (e.g., silica (B1680970), glass fibers) and organic polymer matrices. russoindustrial.ru This leads to composite materials with enhanced mechanical strength, durability, and resistance to environmental degradation like moisture. russoindustrial.ru Future work will likely explore its use in high-performance nanocomposites, where functionalized nanoparticles are dispersed within a polymer to achieve novel thermal, electrical, or mechanical properties.
Surface Wettability Control: By forming a SAM, this compound can modify the wettability of a surface. The protected carbamate group can impart a specific level of hydrophobicity. Upon deprotection to the amine group, the surface can be rendered more hydrophilic. This switchable wettability is highly desirable for applications in microfluidics, self-cleaning coatings, and biomedical devices. ossila.com
Hyperbranched Polymers: Organofunctional silanes are valuable monomers for the synthesis of hyperbranched polymers (HBPs). mdpi.com These three-dimensional macromolecules possess a high density of functional groups and unique rheological properties. Using this compound in HBP synthesis could lead to novel coatings, additives, and crosslinkers with tailored reactivity and surface affinity. mdpi.com
| Application Area | Role of this compound | Anticipated Performance Enhancement |
|---|---|---|
| Self-Assembled Monolayers (SAMs) | Forms a stable, functionalizable monolayer on inorganic surfaces. acs.org | Precise control over surface chemistry, patterned functionalization for biosensors. acs.orgossila.com |
| Polymer Composites | Acts as a coupling agent to bridge inorganic fillers and organic matrices. russoindustrial.ru | Improved mechanical strength, moisture resistance, and thermal stability. russoindustrial.ru |
| "Smart" Coatings | Provides switchable surface properties (e.g., wettability) via deprotection. ossila.com | Development of self-cleaning, anti-fouling, or responsive surfaces. |
| Hyperbranched Polymers | Serves as a multifunctional monomer (ABx type) for polymer synthesis. mdpi.com | Creation of novel rheology modifiers, crosslinkers, and nanocarriers. mdpi.com |
Integration into Emerging Technologies and Multidisciplinary Research Fields
The versatility of this compound positions it as a key enabling molecule for innovation across several high-tech and interdisciplinary fields. Its ability to bridge the gap between inorganic and organic materials is fundamental to the advancement of nanotechnology, biomedicine, and electronics.
Emerging applications include:
Biosensors and Medical Diagnostics: The ability to functionalize surfaces with this silane and subsequently deprotect it to reveal amine groups is critical for biosensor development. ossila.com These amine groups can serve as anchor points to covalently attach antibodies, enzymes, or DNA probes, creating highly specific and stable sensing surfaces for medical diagnostics. ossila.comdeakin.edu.au
Biomedical Implants: Surface modification of biomedical implants (e.g., titanium, ceramics) is crucial for improving biocompatibility and promoting integration with bone and tissue. ossila.com SAMs derived from this silane could be used to create surfaces that control protein adsorption and cell adhesion, potentially reducing implant rejection and infection rates. acs.org
Nanotechnology and Nanoelectronics: In nanotechnology, precise control over surface chemistry is paramount. researchgate.net This silane can be used to functionalize nanoparticles, creating stable dispersions and enabling their integration into polymer matrices or assembly into larger structures. In nanoelectronics, SAMs are being explored as ultrathin gate dielectrics, lubrication layers, and platforms for molecular electronics. acs.orgresearchgate.net
Advanced Catalysis: By immobilizing catalytic species onto a solid support (like silica or metal oxides) using this silane as a linker, researchers can develop heterogeneous catalysts. This approach combines the high efficiency of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems, a key goal in sustainable chemical manufacturing. ossila.com
The progression of these applications relies on a multidisciplinary approach, combining expertise from chemistry, materials science, molecular biology, and engineering to unlock the full potential of this versatile organofunctional silane.
Q & A
Q. What are the established synthetic routes for (3-triethoxysilylpropyl)-t-butylcarbamate, and how can reaction conditions be optimized for higher yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between t-butyl carbamate derivatives and triethoxysilylpropyl precursors. Key considerations include:
- Moisture control : The triethoxysilyl group is prone to hydrolysis; reactions should be conducted under inert atmospheres (e.g., nitrogen) with anhydrous solvents .
- Catalyst selection : Acidic or basic catalysts (e.g., acetic acid) can accelerate silane coupling, as seen in silica modification protocols .
- Purification : Post-synthesis purification via column chromatography or vacuum distillation ensures high purity (>95%), validated by HPLC or NMR .
- Yield optimization : Reaction time (24–48 hours) and temperature (40–60°C) adjustments balance kinetic efficiency with side-reaction minimization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- FTIR spectroscopy : Identifies functional groups (e.g., Si-O-C at ~1,080 cm⁻¹, carbamate C=O at ~1,700 cm⁻¹). Comparative studies with unmodified precursors confirm successful synthesis .
- NMR (¹H, ¹³C, ²⁹Si) : ¹H NMR resolves ethoxy group protons (δ 1.2–1.4 ppm), while ²⁹Si NMR confirms silane integrity (δ -40 to -60 ppm for triethoxysilyl) .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, critical for batch-to-batch consistency .
Q. What are the recommended storage conditions to prevent hydrolysis of the triethoxysilyl group?
Methodological Answer:
- Anhydrous environments : Store under inert gas (argon/nitrogen) in sealed containers with desiccants .
- Temperature control : -20°C for long-term storage; avoid exposure to humidity during aliquoting .
- Solvent stabilization : Dissolve in dry aprotic solvents (e.g., toluene) to slow hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the coupling efficiency of this compound in silica-polymer composites?
Methodological Answer:
- Substrate pretreatment : Clean silica surfaces with NaOH/HCl to remove impurities, enhancing silane adhesion .
- Controlled grafting : Optimize silane concentration (e.g., 2–5 wt%) and curing time (1–4 hours) to maximize covalent bonding, as demonstrated in rice husk silica studies .
- Quantitative analysis : Use thermogravimetric analysis (TGA) to measure weight loss (200–600°C) attributed to decomposed organic silane layers, correlating with grafting density .
Q. What methodologies resolve contradictions in reported thermal stability data across studies?
Methodological Answer: Discrepancies often arise from varying curing protocols or analytical methods. A robust approach includes:
- Standardized curing : Fix curing temperature (e.g., 120°C) and time (2 hours) to minimize cross-linking variability .
- Multi-technique validation : Combine TGA, differential scanning calorimetry (DSC), and FTIR to differentiate thermal degradation mechanisms (e.g., siloxane network vs. carbamate decomposition) .
- Comparative controls : Include reference materials (e.g., unmodified silica) to isolate compound-specific stability trends .
Q. How should hybrid analytical approaches assess interfacial interactions in composites modified with this coupling agent?
Methodological Answer:
- Mechanical testing : Measure tensile strength/modulus of composites to correlate silane loading with performance .
- Surface analysis : Use X-ray photoelectron spectroscopy (XPS) to quantify Si-O-Si bond formation at interfaces .
- Spectroscopic mapping : Combine FTIR microscopy with atomic force microscopy (AFM) to spatially resolve silane distribution .
- Data integration : Employ statistical tools (e.g., PCA) to reconcile mechanical, thermal, and spectroscopic datasets, addressing conflicting interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
